1,5-Cyclododecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Cyclododecanediol is an organic compound with the chemical formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound is a colorless to yellow solid and is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Cyclododecanediol can be synthesized through various methods. One common method involves the hydrogenation of cyclododecatriene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions. Another method involves the reduction of cyclododecanone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often involves a distillation step at temperatures between 150°C and 230°C to obtain a substantially pure mixture of cyclododecanediol isomers .
Chemical Reactions Analysis
Types of Reactions: 1,5-Cyclododecanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form cyclododecanedione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce cyclododecanone to this compound.
Substitution: Halogenation reactions can occur with reagents like thionyl chloride, leading to the formation of halogenated derivatives.
Major Products Formed:
- Oxidation of this compound typically yields cyclododecanedione.
- Reduction of cyclododecanone results in the formation of this compound.
- Substitution reactions can produce various halogenated cyclododecanediol derivatives .
Scientific Research Applications
1,5-Cyclododecanediol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is employed in the production of lubricants, adhesives, and mold release agents
Mechanism of Action
The mechanism of action of 1,5-Cyclododecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1,2-Cyclododecanediol: Another diol with hydroxyl groups at different positions on the cyclododecane ring.
1,4-Cyclododecanediol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
1,6-Cyclododecanediol: Hydroxyl groups at the 1 and 6 positions.
Comparison: 1,5-Cyclododecanediol is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and physical properties. Compared to 1,2-Cyclododecanediol and 1,4-Cyclododecanediol, this compound may exhibit different solubility, melting points, and reactivity in chemical reactions .
Properties
CAS No. |
13474-05-0 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
cyclododecane-1,5-diol |
InChI |
InChI=1S/C12H24O2/c13-11-7-4-2-1-3-5-8-12(14)10-6-9-11/h11-14H,1-10H2 |
InChI Key |
JCHGLCILVPYMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCCC(CCC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.